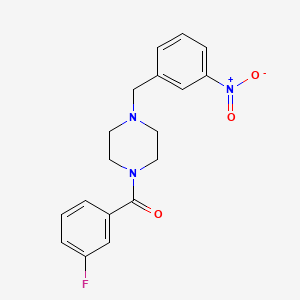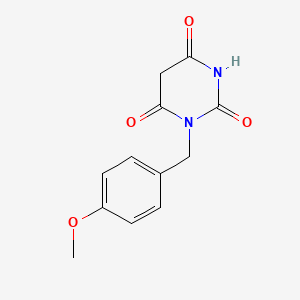
N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide often involves cyclocondensation reactions, which are a common method in the preparation of benzothiadiazole derivatives. These syntheses typically utilize intermediates that undergo reactions with thioglycolic acid in DMF or other suitable solvents to form the desired compounds. The structures of the synthesized compounds are confirmed through various spectral studies, including IR, 1H NMR, 13C NMR, and Mass spectra (Idrees, Kola, & Siddiqui, 2019).
Molecular Structure Analysis
The analysis of molecular structure, particularly for benzothiadiazole derivatives, includes detailed spectroscopic characterization and, in some cases, X-ray crystallography. Studies on similar compounds have shown the importance of NMR spectroscopy (1H, 13C, and sometimes 15N) and X-ray diffraction in determining the structure, including the tautomeric forms and the crystal packing (Strzemecka & Urbańczyk-Lipkowska, 2010).
Chemical Reactions and Properties
Compounds within the N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide family participate in various chemical reactions, including Pd(II)-catalyzed C-H activation/functionalization. These reactions are facilitated by bidentate directing groups, such as 4-amino-2,1,3-benzothiadiazole, leading to the arylation, acetoxylation, or benzylation of the carboxamide systems. These processes demonstrate the compound's reactivity and potential for derivatization (Reddy, Bisht, Parella, & Babu, 2016).
Physical Properties Analysis
The physical properties of N-allyl-N-phenyl-1,2,3-benzothiadiazole-5-carboxamide derivatives, such as solubility, melting point, and crystal structure, can be inferred from studies on similar compounds. These properties are crucial for understanding the compound's behavior in different environments and for its application in synthesis and material science.
Chemical Properties Analysis
The chemical properties of these compounds include their reactivity towards various chemical agents, stability under different conditions, and the ability to undergo specific reactions leading to the formation of novel derivatives. Molecular iodine-promoted divergent synthesis, for example, showcases the versatility of benzothiadiazole derivatives in forming benzimidazoles, benzothiazoles, and other heterocyclic compounds through oxidative cyclization (Naresh, Kant, & Narender, 2014).
Mecanismo De Acción
Safety and Hazards
Without specific data, it’s hard to comment on the safety and hazards associated with this compound. As with any chemical compound, appropriate safety measures should be taken when handling and storing it.
Direcciones Futuras
Propiedades
IUPAC Name |
N-phenyl-N-prop-2-enyl-1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS/c1-2-10-19(13-6-4-3-5-7-13)16(20)12-8-9-15-14(11-12)17-18-21-15/h2-9,11H,1,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVFAPMZUPKMFKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)C(=O)C2=CC3=C(C=C2)SN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49728121 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5584810.png)

![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5584826.png)


![9-allyl-4-(1H-imidazol-2-ylmethyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5584841.png)

![3-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5584847.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5584864.png)
![methyl 3-{[(3-methyl-2-pyridinyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B5584867.png)

![N-(2,4-dimethylphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5584883.png)
![rel-(3aS,6aS)-1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5584886.png)
![3-{5-[1-(2-pyridinyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5584890.png)